Boc-(R)-gamma-(4-pyridinylmethyl)-L-proline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

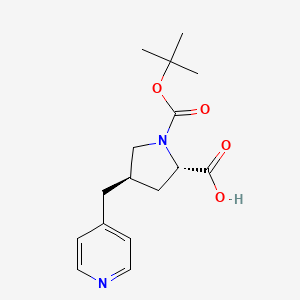

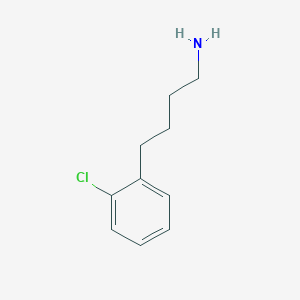

“Boc-®-gamma-(4-pyridinylmethyl)-L-proline” is a type of BOC-Amino Acid . It has a molecular formula of C16H22N2O4 and a molecular weight of 306.36 . The IUPAC name for this compound is (2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid .

Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C16H22N2O4/c1-15(2,3)22-14(21)18-10-4-7-16(18,13(19)20)11-12-5-8-17-9-6-12/h5-6,8-9H,4,7,10-11H2,1-3H3,(H,19,20)/t16-/m1/s1 . The Canonical SMILES string is CC©©OC(=O)N1CCCC1(CC2=CC=NC=C2)C(=O)O .Physical And Chemical Properties Analysis

“Boc-®-gamma-(4-pyridinylmethyl)-L-proline” has a density of 1.2±0.1 g/cm3 . Its boiling point is 466.7±35.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Catalytic Applications

Boc-(R)-gamma-(4-pyridinylmethyl)-L-proline and related compounds have been explored for their catalytic properties in asymmetric synthesis. For instance, Boc-l-proline serves as a chiral ligand for enantioselective phenylacetylene addition to aromatic aldehydes, demonstrating the utility of proline derivatives in asymmetric catalysis with good yields and enantioselectivities (Zhou et al., 2004). Additionally, proline derivatives have been utilized in the synthesis of cyclic compounds such as cyclodepsipeptides, showcasing their role in the formation of complex molecular architectures (Zanotti et al., 2009).

Chemical Synthesis and Structural Analysis

In the realm of chemical synthesis, Boc-protected proline derivatives have been synthesized for use in peptide construction. For example, practical synthesis methods have been developed for Boc and Fmoc protected 4-fluoro and 4-difluoroprolines from trans-4-hydroxyproline, highlighting the importance of Boc-protected prolines in classical peptide synthesis (Demange et al., 1998). The locked conformations for proline's pyrrolidine ring synthesized with sterically demanding groups also provide insights into the structural analysis of proline and its derivatives, with implications for their biological roles (Koskinen et al., 2005).

Catalytic Properties in Organic Reactions

Proline derivatives have shown catalytic properties in organic reactions, such as the synthesis of novel O-ferrocenoyl hydroxyproline conjugates. These conjugates demonstrated catalytic abilities toward aldol addition reactions, indicating the potential of proline derivatives in catalysis and asymmetric synthesis (Al-Momani & Lataifeh, 2013).

Peptide and Protein Structure

Proline-rich peptides play a significant role in determining the structure and function of many proteins. The conformation of peptides containing proline, such as a 16-residue zervamicin IIA analog, has been studied to understand the structural features and potential biological implications of proline-containing peptides (Karle et al., 1987).

Synthesis and Application in Peptidomimetics

Boc-protected prolines have been used in the synthesis of 4-alkylprolinols and prolines, serving as building blocks for peptides, peptidomimetics, and natural products. This highlights the versatility of proline derivatives in the synthesis of biologically relevant compounds (Del Valle & Goodman, 2003).

Propiedades

IUPAC Name |

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-10-12(9-13(18)14(19)20)8-11-4-6-17-7-5-11/h4-7,12-13H,8-10H2,1-3H3,(H,19,20)/t12-,13+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQFAQIIPUWOGG-OLZOCXBDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-(R)-gamma-(4-pyridinylmethyl)-L-proline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2929145.png)

![ethyl 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetate](/img/structure/B2929147.png)

![1-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2929150.png)

![4-[butyl(methyl)sulfamoyl]-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2929158.png)

![2-chloro-N-[2-(1H-indol-3-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2929161.png)

![ethyl 2-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2929162.png)

![[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B2929165.png)